molecular formula C14H18N2O4S B2375933 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 895444-45-8

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2375933
CAS No.: 895444-45-8
M. Wt: 310.37
InChI Key: CJLCEIGGMMVGHT-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

  • Photophysical Characteristics : Synthesized N-(benzo[d]thiazol-2-yl) acetamides, with distinct hydrogen bond associations based on the substituent in the benzothiazole moiety, exhibit unique photophysical properties. These properties are influenced by different hydrogen bonding interactions and molecular assemblies (Balijapalli et al., 2017).

Crystal Structures

  • Crystal Structure Analysis : Crystal structures of various (oxothiazolidin-2-ylidene)acetamides, including those related to the chemical structure of interest, have been examined to understand their molecular configurations and potential applications in materials science (Galushchinskiy et al., 2017).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant and Anti-Inflammatory Potential : Derivatives of N-(benzo[d]thiazol-2-yl)acetamides have demonstrated promising antioxidant and anti-inflammatory activities, which are crucial for developing new therapeutic agents (Koppireddi et al., 2013).

Anti-Inflammatory Drug Design

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Research on the rational design of new NSAIDs using the 4-thiazolidinone core, which is structurally related to the compound , has led to the synthesis of various acetamides with significant anti-inflammatory activity (Golota et al., 2015).

Antimicrobial and Antioxidant Agents

  • Antimicrobial and Antioxidant Activities : Benzodiazepines containing benzo[d]thiazole have been synthesized and shown to possess potent antimicrobial and antioxidant properties, suggesting potential applications in these fields (Naraboli et al., 2017).

COX Inhibition

  • Cyclooxygenase (COX) Inhibition : Certain derivatives of N-(benzo[d]thiazol-2-yl)acetamides have been found to inhibit COX enzymes effectively, particularly COX-2, which is significant for developing anti-inflammatory drugs (Ertas et al., 2022).

Biological Activities and Urease Inhibition

  • Urease Inhibition and Biological Activities : N-(6-arylbenzo[d]thiazol-2-yl)acetamides, structurally related to the chemical , have displayed various biological activities, including significant urease inhibition, highlighting their potential in pharmaceutical applications (Gull et al., 2016).

Antibacterial Agents

  • Antibacterial Applications : N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives have been developed as antibacterial agents, showing effectiveness against various microorganisms (Borad et al., 2015).

Metabolic Stability in Pharmaceuticals

  • Improving Metabolic Stability : Investigations into 6,5-heterocycles, including those structurally similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide, have been conducted to enhance the metabolic stability of pharmaceutical compounds (Stec et al., 2011).

Antibacterial, Antifungal, and Antiviral Activities

  • Broad Spectrum Antimicrobial Activity : Benzothiazole derivatives with a 1,3,4-thiadiazole moiety, related to the compound , have shown notable antibacterial, antifungal, and antiviral activities, suggesting their potential as broad-spectrum antimicrobial agents (Tang et al., 2019).

Antimicrobial and Ultrasound Synthesis

  • Ultrasound-Assisted Synthesis and Antimicrobial Evaluation : The use of ultrasound in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides has demonstrated effectiveness in producing compounds with promising antimicrobial activities (Rezki, 2016).

Antimicrobial Resistance and Drug Design

  • Addressing Antimicrobial Resistance : Synthesized N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides have been evaluated for antimicrobial activity and docking properties, contributing to addressing antimicrobial resistance challenges (Anuse et al., 2019).

Carbodiimide Condensation and Synthesis

  • Synthesis via Carbodiimide Condensation : Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been synthesized using carbodiimide condensation, indicating potential applications in drug design and synthesis (Yu et al., 2014).

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-9(17)15-14-16(5-6-18-2)10-7-11(19-3)12(20-4)8-13(10)21-14/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLCEIGGMMVGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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